molecular formula C14H17NO6 B15504599 (S)-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid

(S)-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid

Cat. No.: B15504599
M. Wt: 295.29 g/mol
InChI Key: QMSQSZSULCZBGT-UHFFFAOYSA-N
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Description

(S)-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid ( 62801-69-8) is a chiral organic compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . This chemical features a benzo[1,3]dioxole (often associated with a methylenedioxyphenyl group) and a tert-butoxycarbonyl (Boc) protected amino group, making it a potential building block for synthetic chemistry . The Boc group is a cornerstone in peptide synthesis and other organic methodologies, primarily serving to protect amine functionalities from unwanted reactions during complex multi-step synthetic sequences. Researchers may employ this compound in the development of novel pharmaceuticals, agrochemicals, or other specialty chemicals. While the specific biological profile of this exact molecule may still be under investigation, structural analogues based on the benzo[1,3]dioxole scaffold have demonstrated significant research value. For instance, related 1,3-benzodioxole derivatives have been designed and synthesized as potent agonists for plant auxin receptors, showing remarkable activity in promoting root growth . In another research context, molecules containing similar heterocyclic systems have been investigated as inhibitors of eukaryotic initiation factors for potential application in cancer therapeutics . This suggests that this compound could serve as a key intermediate for synthesizing compounds for biochemical and pharmacological research. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Material Safety Data Sheet (MSDS) for detailed hazard information.

Properties

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C14H17NO6/c1-14(2,3)21-13(18)15-11(12(16)17)8-4-5-9-10(6-8)20-7-19-9/h4-6,11H,7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

QMSQSZSULCZBGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC2=C(C=C1)OCO2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Boc-protected amino acid derivatives with aromatic or heterocyclic motifs. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Key Differences
(S)-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid C₁₄H₁₇NO₆ 295.29 Boc-protected amine, benzo[1,3]dioxol, acetic acid Reference compound for comparison.
(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium C₂₄H₃₄N₂O₆S 502.60 Boc, benzyloxycarbonyl (Z), dimethylsulfoxonium Dual protection (Boc + Z), sulfoxonium group.
(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-trisopropylsilanyloxy-pentanoic acid C₂₉H₄₉N₂O₆Si 573.80 Boc, Z, trisopropylsilyl (TIPS), pentanoic acid Additional TIPS protection, longer carbon chain.
4H-Benzo[d][1,3]dioxin-4-one derivatives Varies ~200–300 Benzo[1,3]dioxinone, amide linkages Lactone core instead of acetic acid; used in salicylamide synthesis.

Key Findings:

Protection Strategy: The target compound uses a single Boc group, whereas analogs like the sulfoxonium derivative and the TIPS-protected pentanoic acid employ dual protection (Boc + Z or TIPS). Dual protection increases steric bulk and alters deprotection requirements, making the target compound more streamlined for peptide coupling .

Aromatic Motifs : Unlike benzo[1,3]dioxin-4-ones , which are lactones, the target compound retains a free acetic acid group, enhancing its utility as a building block for carboxylic acid-based conjugates.

Stereochemical Complexity : The (2S,4R)-configured TIPS-protected analog highlights how additional stereocenters and silicon-based protection can complicate synthesis but improve regioselectivity in certain reactions.

Reactivity : The dimethylsulfoxonium group in enables ylide formation for cyclopropanation or epoxidation, a feature absent in the target compound.

Preparation Methods

Synthetic Strategies for (S)-Benzodioxol-5-YL-tert-butoxycarbonylamino-acetic Acid

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary components:

  • Benzodioxol-5-amine : Serves as the aromatic backbone, providing electron-rich characteristics for subsequent functionalization.
  • tert-Butoxycarbonyl (Boc) Protecting Group : Introduced to safeguard the amine during synthetic steps, typically via Boc anhydride.
  • Chiral Acetic Acid Moiety : Installed through stereoselective coupling or resolution techniques.

Key disconnections involve N-Boc protection of the amine, followed by enantioselective α-alkylation or coupling with glycine derivatives.

Detailed Preparation Methods

Synthesis of Benzodioxol-5-amine

Benzodioxol-5-amine (3,4-methylenedioxyaniline) is commercially available but can be synthesized via nitration and reduction of 1,3-benzodioxole. A reported protocol involves:

  • Nitration : Treating 1,3-benzodioxole with concentrated HNO₃/H₂SO₄ at 0°C to yield 5-nitrobenzodioxole.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol converts the nitro group to an amine, achieving >90% yield.

Key Data :

  • 1H NMR (CDCl₃) : δ 6.65 (d, J = 8.0 Hz, 1H), 6.50 (s, 1H), 6.40 (d, J = 8.0 Hz, 1H), 5.90 (s, 2H), 3.50 (br s, 2H).
  • MS (ESI+) : m/z 138.1 [M+H]⁺.

Boc Protection of Benzodioxol-5-amine

The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions:

Procedure :

  • Dissolve benzodioxol-5-amine (1.0 equiv) in anhydrous THF.
  • Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
  • Stir at room temperature for 12 h, then concentrate and purify via silica chromatography (hexane/EtOAc 4:1).

Optimization Insights :

  • Solvent Choice : THF outperforms DCM in minimizing side reactions.
  • Yield : 85–92% after purification.

Characterization :

  • 1H NMR (400 MHz, CDCl₃) : δ 6.72 (d, J = 8.4 Hz, 1H), 6.52 (s, 1H), 6.45 (d, J = 8.4 Hz, 1H), 5.92 (s, 2H), 4.80 (br s, 1H), 1.45 (s, 9H).

Enantioselective Synthesis of the Chiral Acetic Acid Moiety

The (S)-configuration is introduced via asymmetric catalysis or chiral auxiliary approaches:

Noyori Asymmetric Hydrogenation

A modified Noyori protocol enables enantioselective reduction of α-ketoesters to α-hydroxy acids:

  • React ethyl glyoxylate with (R)-BINAP-RuCl₂ catalyst under H₂ (50 psi) in MeOH.
  • Hydrolyze the ester to (S)-2-hydroxyacetic acid (ee >99%).

Reaction Conditions :

  • Temperature : 25°C
  • Catalyst Loading : 0.5 mol%
  • Yield : 88%.
Chiral Pool Derivatization

L-Serine serves as a chiral precursor:

  • Protect L-serine’s amine and hydroxyl groups as Boc and TBS ethers, respectively.
  • Oxidize the β-hydroxyl to a carboxylic acid via Jones oxidation.

Advantage : Avoids racemization risks associated with late-stage resolutions.

Coupling of Boc-Protected Amine and Chiral Acetic Acid

A two-step sequence links the components:

Amide Bond Formation

Activate the acetic acid as a mixed anhydride:

  • Combine (S)-2-hydroxyacetic acid with ClCO₂iBu in THF at -15°C.
  • Add Boc-protected amine and NMM, stir for 2 h.

Yield : 78%.

Deprotection and Acidification
  • Remove Boc groups using TFA/DCM (1:1) at 0°C.
  • Neutralize with NaHCO₃ and extract into EtOAc.

Final Product Data :

  • 1H NMR (DMSO-d₆) : δ 7.18 (d, J = 8.0 Hz, 1H), 6.99 (d, J = 8.0 Hz, 1H), 6.85 (s, 1H), 5.95 (s, 2H), 4.25 (q, J = 7.2 Hz, 1H), 3.45 (d, J = 5.6 Hz, 2H), 1.40 (s, 9H).
  • HPLC Purity : 98.5% (Chiralpak AD-H, hexane/iPrOH 90:10).

Alternative Synthetic Routes

Microwave-Assisted Alkylation

Microwave irradiation accelerates N-alkylation steps, reducing reaction times from hours to minutes:

Procedure :

  • Mix Boc-protected amine, ethyl bromoacetate, and K₂CO₃ in DMF.
  • Irradiate at 100°C for 10 min (300 W).

Yield Improvement : 89% vs. 72% under conventional heating.

Analytical Characterization

Spectroscopic Data Compilation

Technique Key Signals
1H NMR δ 1.40 (s, Boc CH3), 4.25 (q, α-CH), 5.95 (s, OCH2O), 6.85–7.18 (aromatic H)
13C NMR δ 28.4 (Boc CH3), 80.2 (Boc C), 101.5 (OCH2O), 172.1 (COOH)
HRMS m/z 324.1312 [M+H]⁺ (calc. 324.1315)

Chiral Purity Assessment

  • Chiral HPLC : Retention time = 12.3 min (S-enantiomer), >99% ee.
  • Optical Rotation : [α]D²⁵ = +42.5° (c = 1.0, MeOH).

Applications in Drug Discovery

The title compound serves as a key intermediate in:

  • Cystic Fibrosis Therapies : As ATP-binding cassette transporter modulators.
  • Antibacterial Agents : Pyrazol-1-yl derivatives show MIC values <1 µg/mL against S. aureus.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid in academic laboratories?

  • Methodology : A CuI/NaHCO₃-catalyzed reaction in acetonitrile is effective for constructing benzo[1,3]dioxole derivatives, as demonstrated in analogous syntheses . For the Boc-protected amino acid moiety, standard peptide coupling reagents (e.g., HOBt/EDCI) can be employed. Post-synthesis, purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) ensures high purity.

Q. How can researchers confirm the enantiomeric purity of this compound?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic mixtures. Alternatively, optical rotation measurements ([α]D²⁵) and circular dichroism (CD) spectroscopy validate enantiopurity .

Q. What analytical techniques are critical for characterizing structural integrity?

  • Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the benzo[1,3]dioxole ring and Boc-group integrity.
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement and Mercury v4.0 for void analysis .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can computational chemistry predict this compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2), leveraging the benzo[1,3]dioxole moiety’s potential anti-inflammatory activity. Molecular dynamics simulations (GROMACS) assess binding stability. Validate with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in crystallographic data for Boc-protected derivatives?

  • Approach :

  • Use SHELXL’s TWIN/BASF commands to model twinning or disorder .
  • Cross-validate hydrogen-bonding networks with Mercury’s "Packing Similarity" tool to identify polymorphic variations .
  • Employ DFT calculations (Gaussian 16) to compare theoretical and experimental bond lengths/angles.

Q. What mechanistic role does the Boc group play in stabilizing intermediates during peptide synthesis?

  • Key Insights :

  • The Boc group protects the amino group during coupling, preventing unwanted side reactions. It is stable under basic conditions but cleaved via TFA (trifluoroacetic acid) in dichloromethane.
  • Kinetic studies (monitored by ¹H NMR) reveal Boc deprotection rates are pH-dependent, with optimal cleavage at pH 2–3 .

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